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Compound of Interest

Compound Name:
Tert-butyl 2,2-dimethyl-5-

oxopiperidine-1-carboxylate

Cat. No.: B2437001 Get Quote

An In-Depth Technical Guide to the Molecular Weight Determination of Tert-butyl 2,2-
dimethyl-5-oxopiperidine-1-carboxylate

This guide provides a comprehensive technical overview of the methodologies employed to

determine and verify the molecular weight of tert-butyl 2,2-dimethyl-5-oxopiperidine-1-
carboxylate. Tailored for researchers, scientists, and professionals in drug development, this

document delves into the theoretical underpinnings and practical applications of key analytical

techniques.

Introduction
Tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate, a key intermediate in synthetic

organic chemistry, possesses the molecular formula C₁₂H₂₁NO₃.[1] The accurate determination

of its molecular weight is a critical parameter for compound verification, purity assessment, and

stoichiometric calculations in subsequent synthetic steps. This guide will explore the primary

analytical techniques for this purpose: Mass Spectrometry and Elemental Analysis,

supplemented by spectroscopic methods (NMR and FTIR) for structural confirmation.

Physicochemical Properties
A foundational understanding of the compound's properties is essential for selecting and

optimizing analytical methods.
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Property Value Source

Molecular Formula C₁₂H₂₁NO₃ ChemScene[1]

Molecular Weight 227.30 g/mol ChemScene[1]

Monoisotopic Mass 227.15215 Da PubChemLite[2]

CAS Number 1894533-96-0 ChemScene[1]

Mass Spectrometry: The Definitive Mass
Measurement
Mass spectrometry (MS) is the cornerstone technique for determining the molecular weight of a

compound by measuring the mass-to-charge ratio (m/z) of its ions. For N-Boc protected

compounds like tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate, "soft" ionization

techniques such as Electrospray Ionization (ESI) are preferred to minimize fragmentation and

preserve the molecular ion.

Causality in Method Selection
The choice of ESI in positive ion mode (ESI+) is deliberate. The presence of a nitrogen atom in

the piperidine ring and oxygen atoms in the carbonyl and carbamate groups allows for facile

protonation, leading to the formation of the protonated molecule [M+H]⁺. This adduct is often

the most abundant ion in the spectrum, providing a direct measurement of the monoisotopic

mass.

Experimental Protocol: LC-MS Analysis
This protocol outlines a general procedure for the analysis of tert-butyl 2,2-dimethyl-5-
oxopiperidine-1-carboxylate using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation:

Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol or

acetonitrile) at a concentration of 1 mg/mL.

Perform a serial dilution to a final concentration of 1-10 µg/mL for analysis.
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2. Liquid Chromatography (LC) Conditions:

Column: A C18 reversed-phase column is suitable for this compound.

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up

to elute the compound. For example: 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B),

7-7.1 min (95-5% B), 7.1-9 min (5% B).[3]

Flow Rate: 0.2-0.5 mL/min.

Injection Volume: 1-5 µL.

3. Mass Spectrometry (MS) Conditions:

Ionization Source: Electrospray Ionization (ESI) in positive ion mode (ESI+).[3]

Scan Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 50-

500).

Capillary Voltage: 3-4 kV.

Drying Gas Temperature: 300-350 °C.

Drying Gas Flow: 8-12 L/min.

Data Interpretation: Expected Results
The primary ion expected in the mass spectrum is the protonated molecule, [M+H]⁺, at an m/z

of approximately 228.1594. Other common adducts that may be observed include the sodium

adduct [M+Na]⁺ (m/z ~250.1414) and the potassium adduct [M+K]⁺ (m/z ~266.1153).[2] High-

resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement,

allowing for the confirmation of the elemental composition.
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The tert-butyloxycarbonyl (Boc) protecting group is known to undergo characteristic

fragmentation. A common fragmentation pathway involves the loss of isobutylene (56 Da) or

the entire Boc group (100 Da). Therefore, fragment ions at m/z ~172.1025 ([M+H-C₄H₈]⁺) and

m/z ~128.0970 ([M+H-C₅H₉O₂]⁺) may also be observed, further confirming the structure of the

compound.

Mass Spectrometry Workflow

Sample Preparation
(1 mg/mL stock in MeOH)

LC Separation
(C18 column)

Electrospray Ionization
(Positive Mode)

Mass Analysis
(Full Scan)

Data Interpretation
([M+H]+ at m/z 228.16)

Click to download full resolution via product page

Caption: Mass Spectrometry workflow for molecular weight determination.

Elemental Analysis: Empirical Formula Validation
Elemental analysis provides the percentage composition of elements (C, H, N, O) in a

compound. This data is used to determine the empirical formula, which can then be compared

with the molecular formula derived from mass spectrometry to provide orthogonal confirmation

of the compound's identity.

Causality in Method Selection
Combustion analysis is the standard method for determining the percentage of carbon,

hydrogen, and nitrogen in organic compounds.[4] In this process, a sample is combusted in an

excess of oxygen, and the resulting gases (CO₂, H₂O, and N₂) are quantified. The percentage

of oxygen is typically determined by difference.

Experimental Protocol: Combustion Analysis
Sample Preparation: A small, accurately weighed amount of the pure, dry compound

(typically 1-3 mg) is placed in a tin or silver capsule.

Combustion: The sample is combusted at high temperatures (around 900-1000 °C) in a

stream of oxygen.
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Gas Separation and Detection: The combustion products are passed through a series of

columns to separate them, and they are then detected by a thermal conductivity detector.

Calculation: The instrument software calculates the percentage of each element based on

the detector response and the initial sample weight.

Data Interpretation: From Percent Composition to
Molecular Formula
Given the molecular formula C₁₂H₂₁NO₃, the theoretical elemental composition is:

Carbon (C): (12 * 12.011) / 227.30 * 100% = 63.39%

Hydrogen (H): (21 * 1.008) / 227.30 * 100% = 9.31%

Nitrogen (N): (1 * 14.007) / 227.30 * 100% = 6.16%

Oxygen (O): (3 * 15.999) / 227.30 * 100% = 21.13%

The experimentally determined percentages should be in close agreement with these

theoretical values (typically within ±0.4%).
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Elemental Analysis Workflow

Experimental % Composition
(C, H, N, O)

Calculate Moles of Each Element

Determine Simplest Whole Number Ratio

Empirical Formula

Molecular Formula
(using MS data)

Click to download full resolution via product page

Caption: Elemental Analysis workflow for formula validation.

Spectroscopic Confirmation: Validating the
Structure
While not direct measures of molecular weight, Nuclear Magnetic Resonance (NMR) and

Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for confirming the molecular

structure, thereby providing confidence in the molecular formula and, by extension, the

molecular weight.

¹H and ¹³C NMR Spectroscopy
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NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. For tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate, the following

characteristic signals would be expected:

¹H NMR: A sharp singlet at approximately 1.4 ppm corresponding to the nine equivalent

protons of the tert-butyl group of the Boc protector. Signals for the methyl groups at the 2-

position and the methylene protons of the piperidine ring would also be present in their

respective regions.

¹³C NMR: A quaternary carbon signal around 80 ppm and methyl carbon signals around 28

ppm for the Boc group. The carbonyl carbon of the ketone would appear downfield (around

208 ppm), and the carbamate carbonyl would be observed around 154 ppm.[5]

FTIR Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The

spectrum of tert-butyl 2,2-dimethyl-5-oxopiperidine-1-carboxylate would be characterized

by:

A strong absorption band around 1700-1725 cm⁻¹ corresponding to the C=O stretching of

the ketone.

Another strong absorption band around 1680-1700 cm⁻¹ due to the C=O stretching of the

carbamate (Boc group).[5][6]

C-H stretching vibrations for the aliphatic protons in the 2850-3000 cm⁻¹ region.

Conclusion
The determination of the molecular weight of tert-butyl 2,2-dimethyl-5-oxopiperidine-1-
carboxylate is a multi-faceted process that relies on the synergistic application of modern

analytical techniques. High-resolution mass spectrometry provides the most accurate and

direct measurement of the molecular mass, while elemental analysis offers orthogonal

confirmation of the elemental composition. Complementary spectroscopic techniques such as

NMR and FTIR are crucial for verifying the molecular structure, ensuring the integrity of the

compound under investigation. The protocols and principles outlined in this guide provide a
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robust framework for the accurate and reliable characterization of this and similar synthetic

intermediates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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